2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide
Description
Properties
IUPAC Name |
2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-12-21(13-16-8-4-3-5-9-16)14-17(22)20-18(15-19)10-6-7-11-18/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEQDWUFGNNKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The reaction begins with the alkylation of benzylamine with propyl bromide in the presence of a base such as sodium hydroxide to form N-benzylpropylamine.
Cyclopentylation: The next step involves the reaction of N-benzylpropylamine with cyclopentanone in the presence of a reducing agent like sodium borohydride to form N-(1-cyanocyclopentyl)-N-benzylpropylamine.
Acetylation: Finally, the acetylation of N-(1-cyanocyclopentyl)-N-benzylpropylamine with acetic anhydride yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Notes:
- *Estimated molecular weight based on structural analogs.
- Cyanocycloalkyl vs. Branched Cyano Groups: The 1-cyanocyclopentyl moiety (target compound) offers a rigid, planar structure compared to the 1-cyano-1,2-dimethylpropyl group in , which may influence binding pocket compatibility. Electron-Withdrawing Groups: Fluorine and sulfanyl substituents (e.g., ) could enhance metabolic stability or target affinity but may reduce solubility.
Biological Activity
2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that has garnered interest in various scientific fields, particularly due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzyl group : Provides hydrophobic interactions.
- Propyl amino group : Enhances solubility and biological activity.
- Cyanocyclopentyl moiety : Imparts distinct chemical properties, making it a subject of interest for medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar structural features have shown effective cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor activity of structurally related compounds using both 2D and 3D cell culture methods. The results indicated that the compounds exhibited higher cytotoxicity in 2D assays compared to 3D assays, suggesting a potential for further development as antitumor agents .
- Anticonvulsant Activity : Research on N-benzyl-2-acetamidoacetamides revealed significant anticonvulsant properties, with certain derivatives demonstrating ED50 values comparable to established anticonvulsants like phenytoin . This suggests that modifications to the structure of this compound could yield potent anticonvulsant agents.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, analogous acetamide derivatives are synthesized via alkylation of amines with halogenated intermediates, followed by coupling with cyclopentyl cyanamide groups . Key steps include:
- Amine alkylation : Reacting benzylpropylamine with chloroacetamide derivatives under anhydrous conditions.
- Cyclopentyl cyanamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link intermediates to the 1-cyanocyclopentyl moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for >95% purity .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm benzyl/propyl substituents (δ 7.2–7.4 ppm for aromatic protons, δ 0.8–1.5 ppm for propyl CH₃/CH₂) and the cyanocyclopentyl group (δ 2.5–3.0 ppm for cyclopentyl CH₂) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
Basic: What safety protocols are critical given limited toxicological data?
Methodological Answer:
Adopt precautionary measures due to unstudied toxicity:
- Containment : Use fume hoods and closed systems during synthesis to minimize inhalation/contact .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- In vitro screening : Prioritize Ames tests (bacterial mutagenicity) and hepatocyte cytotoxicity assays (e.g., HepG2 viability at 24–72 hrs) to identify hazards .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Address discrepancies via:
- Multi-technique cross-validation : Compare NMR (¹³C/¹H DEPT), IR (amide I/II bands ~1650 cm⁻¹), and X-ray crystallography (if crystalline) .
- Computational modeling : Optimize geometry with DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra using Gaussian or ORCA; deviations >5% warrant re-isolation .
- Isotopic labeling : Use ¹⁵N-labeled cyanamide to trace unexpected peaks in 2D HSQC spectra .
Advanced: What computational strategies optimize reaction pathways for this compound?
Methodological Answer:
Leverage quantum chemistry and machine learning:
- Reaction path sampling : Use GRRM or AFIR methods to map energy landscapes for intermediates .
- Transition-state analysis : Identify rate-limiting steps (e.g., amide coupling) via NEB (Nudged Elastic Band) simulations .
- ML-driven condition optimization : Train models on PubChem reaction data (temperature, solvent, catalyst) to predict yield improvements .
Advanced: How can Design of Experiments (DoE) improve synthesis scalability?
Methodological Answer:
Apply factorial designs to minimize experimental runs:
- Variables : Test solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:2 amine:carbonyl ratios) .
- Response surface methodology (RSM) : Optimize for yield and purity; ANOVA identifies significant factors (e.g., temperature contributes 60% variance) .
- Robustness testing : Vary catalyst batches (±10%) to assess process stability .
Advanced: What mechanistic insights guide derivatization for bioactivity studies?
Methodological Answer:
Focus on functional group reactivity:
- Cyano group modifications : Reduce to amine (H₂/Pd-C) or hydrolyze to carboxylate (H₂SO₄/H₂O) for SAR studies .
- Amide bond stability : Test pH-dependent hydrolysis (e.g., t½ in simulated gastric fluid) to predict metabolic pathways .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing substituents with ΔG < -8 kcal/mol .
Advanced: How should researchers address conflicting biological activity data across assays?
Methodological Answer:
Systematically evaluate variables:
- Assay conditions : Compare IC₅₀ values under varying pH, serum concentrations, and cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite interference : Use LC-MS to identify degradation products in cell media .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
